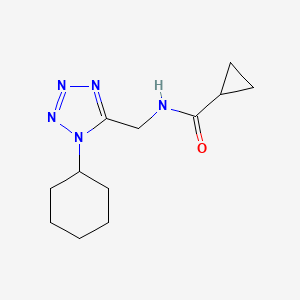
N-((1-ciclohexil-1H-tetrazol-5-il)metil)ciclopropanocarboxamida
Descripción general
Descripción
“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide” is a chemical compound. It is a derivative of tetrazole, a class of compounds that play a very important role in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The synthesis of a cyclic peptoid bearing (1 H -tetrazol-5-yl)methyl as N-substituent has been developed employing the monomer approach .Molecular Structure Analysis
Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .Mecanismo De Acción
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide works by inhibiting the activity of the enzyme protein kinase B (PKB), also known as Akt. PKB is involved in several cellular processes, including cell survival, proliferation, and metabolism. Inhibition of PKB activity by N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide leads to the activation of several downstream signaling pathways, ultimately resulting in the observed physiological effects.
Biochemical and Physiological Effects:
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide has been shown to have several biochemical and physiological effects, including anti-inflammatory and neuroprotective effects. Additionally, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide has been found to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide in lab experiments is its potential therapeutic applications, making it a valuable tool for studying the underlying mechanisms of various diseases. However, the limitations of using N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide include its potential toxicity and lack of specificity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide, including exploring its potential therapeutic applications in various diseases, investigating its toxicity and specificity, and developing more efficient synthesis methods. Additionally, further research is needed to understand the underlying mechanisms of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide's observed physiological effects, which may lead to the development of more effective treatments for various diseases.
Conclusion:
In conclusion, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is a novel compound with potential therapeutic applications in various diseases. Its anti-inflammatory, neuroprotective, and anti-cancer properties make it a valuable tool for studying the underlying mechanisms of these diseases. However, further research is needed to fully understand its potential and limitations, and to develop more efficient synthesis methods.
Aplicaciones Científicas De Investigación
Química Medicinal: Agentes Antineoplásicos
El grupo tetrazol presente en N-((1-ciclohexil-1H-tetrazol-5-il)metil)ciclopropanocarboxamida se conoce por imitar el enlace amida en los péptidos, lo que lo convierte en un andamiaje valioso en la química medicinal. Este compuesto se puede utilizar en la síntesis de agentes antineoplásicos, que son cruciales en la terapia contra el cáncer. La capacidad de integrarse en reacciones multicomponentes permite la creación de bibliotecas diversas de compuestos con actividad antitumoral potencial .
Aplicaciones Antibacterianas y Antifúngicas
Debido a la similitud estructural con los nucleótidos naturales, los tetrazoles como this compound se pueden diseñar para interferir con la síntesis de ADN bacteriana y fúngica. Esta interferencia puede detener el proceso de replicación, convirtiendo a este compuesto en un candidato para el desarrollo de fármacos antibacterianos y antifúngicos .
Investigación Antiparasitaria y Antiviral
El anillo tetrazol es un bioisóstero del grupo carboxilato, que a menudo se encuentra en moléculas biológicamente activas. Esta propiedad se puede explotar en el desarrollo de agentes antiparasitarios y antivirales, ya que el compuesto se puede diseñar para inhibir enzimas que son esenciales para el ciclo de vida de diversos parásitos y virus .
Agroquímica: Reguladores del Crecimiento Vegetal
En agroquímica, this compound se puede utilizar para sintetizar reguladores del crecimiento vegetal. Estas sustancias pueden modular las hormonas vegetales y se utilizan para gestionar procesos de crecimiento vegetal como la floración, la fructificación y el desarrollo de las raíces .
Materiales de Alta Densidad Energética (HEDMs)
El alto contenido de nitrógeno en los tetrazoles los hace adecuados para su uso en materiales de alta densidad energética (HEDMs). Estos materiales son esenciales en diversas aplicaciones, incluidos propulsores, explosivos y pirotecnia. La estructura del compuesto podría adaptarse para mejorar el rendimiento y la seguridad de los HEDMs .
Diodos Orgánicos Emisores de Luz (OLED)
Los tetrazoles son conocidos por sus propiedades atractoras de electrones, que pueden ser beneficiosas en el campo de la electrónica orgánica. This compound podría utilizarse en la síntesis de materiales para OLED, contribuyendo al desarrollo de pantallas más eficientes y duraderas .
Polímeros de Coordinación Energéticos
El compuesto puede actuar como ligando en la formación de polímeros de coordinación energéticos. Estos polímeros tienen aplicaciones potenciales en el almacenamiento y la liberación de energía, lo que es de interés en el desarrollo de materiales avanzados para la gestión de la energía .
Peptidomiméticos y Diseño de Fármacos
El anillo tetrazol en this compound puede servir como andamiaje peptidomimético. Esta aplicación es particularmente relevante en el diseño de fármacos, donde el compuesto se puede utilizar para imitar las estructuras secundarias de péptidos, lo que lleva al descubrimiento de nuevos agentes terapéuticos .
Safety and Hazards
Propiedades
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c18-12(9-6-7-9)13-8-11-14-15-16-17(11)10-4-2-1-3-5-10/h9-10H,1-8H2,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLHLTMEQFIYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101172338 | |
| Record name | N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101172338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920438-43-3 | |
| Record name | N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]cyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920438-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101172338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-phenylmethylidene]cyclopropanecarbohydrazide](/img/structure/B1661465.png)
![9-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]-3H-purine-6-thione](/img/structure/B1661466.png)
![2,5-Pyrrolidinedione, 1-[2-(1-cyclohexen-1-yl)ethyl]-](/img/structure/B1661467.png)
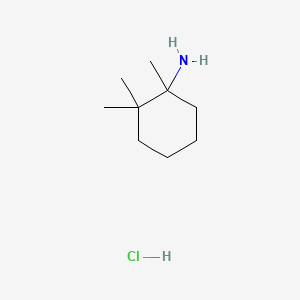

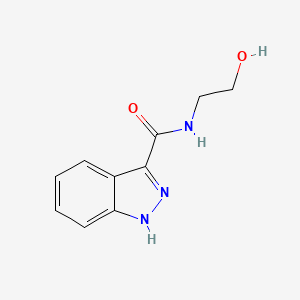
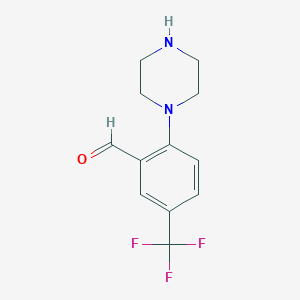
![2-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]benzaldehyde](/img/structure/B1661476.png)

![5-chloro-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B1661482.png)
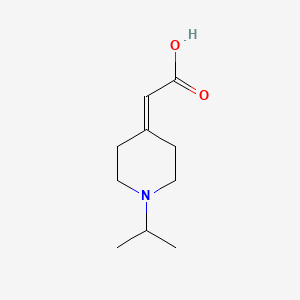

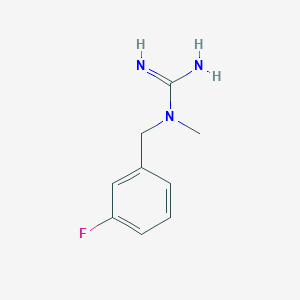
![N-(2,5-Dichlorophenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B1661488.png)